Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS 132622-92-5): A Comprehensive Technical Guide for Advanced Peptidomimetics and Chiral Drug Discovery
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS 132622-92-5): A Comprehensive Technical Guide for Advanced Peptidomimetics and Chiral Drug Discovery
Executive Summary
In the landscape of modern drug discovery and peptidomimetic engineering, controlling molecular conformation is paramount to achieving target specificity and binding affinity. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate (CAS 132622-92-5) is a highly specialized, orthogonally protected chiral building block designed for this exact purpose. Featuring a (2R, 4R) stereochemical configuration—corresponding to the cis-4-hydroxy-D-proline core—this compound provides a rigidified pyrrolidine scaffold. It is a critical precursor in the synthesis of DNA-mimicking Pyrrolidine Peptide Nucleic Acids (PNAs)[1], macrocyclic dilactones, and potent antifungal sordaricin derivatives[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind its synthetic utility and providing self-validating protocols for its application in advanced medicinal chemistry.
Physicochemical Profiling & Stereochemical Significance
The utility of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate lies in its precise stereochemistry. The cis relationship between the C4-hydroxyl group and the C2-carboxylate forces the pyrrolidine ring into specific puckering conformations (predominantly Cγ-endo). This puckering significantly influences the thermodynamics of the cis-trans prolyl amide bond isomerization, allowing researchers to pre-organize peptide backbones into desired secondary structures.
Table 1: Physicochemical Properties[4][5]
| Property | Specification |
| CAS Number | 132622-92-5 |
| IUPAC / Chemical Name | 2-Benzyl 1-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 321.37 g/mol |
| Stereochemical Configuration | (2R, 4R)[cis-4-hydroxy-D-proline core] |
| Physical Appearance | White to off-white solid |
| Melting Point | 71–72 °C |
| Storage Conditions | 2–8 °C (Refrigerated), desiccated |
Orthogonal Deprotection Workflows
The dual protection strategy of this molecule is its most powerful synthetic feature. The Boc (tert-butoxycarbonyl) group protects the secondary amine and is strictly acid-labile. The Benzyl ester protects the carboxylic acid and is cleaved via catalytic hydrogenolysis. This orthogonality allows chemists to selectively unmask either the N-terminus or the C-terminus without cross-reactivity, enabling directional peptide coupling or functional group transformations.
Caption: Orthogonal deprotection pathways for Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in synthesis.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every synthetic step must include a built-in feedback loop to verify success before proceeding. Below are two field-proven methodologies utilizing this building block.
Protocol A: Selective Boc Deprotection
Objective: Unmask the pyrrolidine amine for subsequent N-alkylation or peptide coupling while preserving the benzyl ester. Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, irreversibly driving the reaction forward.
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Reaction Setup: Dissolve 1.0 equivalent of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C under an inert nitrogen atmosphere.
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Reagent Addition: Dropwise, add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio. Remove the ice bath and stir at room temperature for 2 hours.
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Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The starting material is UV-active but Ninhydrin-negative . The successful liberation of the secondary amine will yield a new spot with a lower Rf value that stains deep purple/red upon heating with Ninhydrin.
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Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.
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Analytical Validation: Perform ¹H NMR (CDCl₃). The protocol is validated if the intense 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) has completely disappeared.
Protocol B: Stereoinversion via Mitsunobu Azidation
Objective: Convert the (4R)-hydroxyl group to a (4S)-azido group, a necessary step for synthesizing 4-aminoproline derivatives used in PNA. Mechanistic Causality: The Mitsunobu reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) to activate the C4-hydroxyl group into a phosphonium intermediate (an excellent leaving group). Diphenylphosphoryl azide (DPPA) provides the nucleophilic azide ion. The subsequent Sₙ2 displacement forces a complete Walden inversion at the C4 chiral center, converting the (4R)-hydroxyl to a (4S)-azido configuration.
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Activation: Dissolve the starting material (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under nitrogen.
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Azidation: Slowly add DIAD (1.5 eq) dropwise. Stir for 10 minutes, then add DPPA (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation Checkpoint (FT-IR & NMR): Isolate the product via flash chromatography. The system is validated by running an IR spectrum of the purified product; the appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms the azide incorporation. Furthermore, ¹H NMR will show a characteristic upfield shift of the C4 proton, confirming the trans relationship to the C2-carboxylate.
Advanced Applications in Drug Discovery
Pyrrolidine Peptide Nucleic Acids (PNAs)
Traditional PNAs use an achiral aminoethylglycine backbone. By substituting this with a pyrrolidine ring derived from Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate, researchers create a conformationally restricted PNA analogue[1]. The rigid ring mimics the ribose sugar of natural DNA, pre-organizing the PNA strand. This drastically reduces the entropic penalty upon binding, resulting in a fully modified adenine decamer that displays vastly improved binding affinity toward complementary DNA and RNA oligonucleotides [1].
Caption: Synthetic workflow for generating pyrrolidine PNA monomers via stereochemical inversion.
Antifungal Sordaricin Derivatives
Sordarins are a class of antifungal agents with a novel mechanism of action targeting fungal protein synthesis. Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is utilized as the primary chiral starting material to synthesize N-benzyl pyrrolidinyl sordaricin derivatives in a highly stereocontrolled manner. These synthesized derivatives maintain potent antifungal activity against pathogenic fungal strains, including Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the highly effective range of 0.25–2 μg/mL [2].
References
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Title: Pyrrolidine PNA: A Novel Conformationally Restricted PNA Analogue Source: Organic Letters (ACS Publications) URL: [Link]
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Title: Synthesis and evaluation of novel pyrrolidinyl sordaricin derivatives as antifungal agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL: [Link]
